molecular formula C10H7N3O2S B11488161 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl-

Cat. No.: B11488161
M. Wt: 233.25 g/mol
InChI Key: HMPQQCSBUFKXGU-UHFFFAOYSA-N
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Description

5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- is a heterocyclic compound that features a unique fusion of triazole and thiazine rings. This compound is of significant interest due to its potential applications in various fields, including medicinal chemistry and material science. The presence of the furanyl and methyl groups further enhances its chemical properties and potential reactivity.

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- typically involves the cyclization of appropriate precursors under controlled conditions. One common method includes the reaction of a triazole derivative with a thiazine precursor in the presence of a suitable catalyst. The reaction is often carried out in a solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process.

Industrial Production Methods: Industrial production of this compound may involve a multi-step synthesis process, starting from readily available raw materials. The process includes the preparation of intermediates, followed by cyclization and purification steps. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the furanyl group, leading to the formation of various oxidized derivatives.

    Reduction: Reduction reactions can target the triazole or thiazine rings, resulting in the formation of reduced analogs.

    Substitution: The compound can participate in substitution reactions, where functional groups on the triazole or thiazine rings are replaced by other groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) and nucleophiles (e.g., amines, thiols) are commonly employed.

Major Products Formed:

  • Oxidized derivatives with modified furanyl groups.
  • Reduced analogs with altered triazole or thiazine rings.
  • Substituted compounds with new functional groups on the triazole or thiazine rings.

Scientific Research Applications

Chemistry: The compound is used as a building block in the synthesis of more complex heterocyclic compounds. Its unique structure allows for the exploration of new chemical reactivities and properties.

Biology: In biological research, the compound is investigated for its potential as a bioactive molecule. Studies have shown that it may exhibit antimicrobial, antifungal, and anticancer activities.

Medicine: The compound’s potential therapeutic properties make it a candidate for drug development. It is being explored for its ability to interact with specific biological targets, such as enzymes and receptors.

Industry: In the industrial sector, the compound is used in the development of new materials with specific properties, such as conductivity and stability. It is also employed in the formulation of specialty chemicals and coatings.

Mechanism of Action

The mechanism of action of 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can bind to active sites, inhibiting or modulating the activity of these targets. This interaction can lead to various biological effects, such as the inhibition of microbial growth or the induction of apoptosis in cancer cells. The specific pathways involved may include the disruption of cellular processes like DNA replication and protein synthesis.

Comparison with Similar Compounds

  • [1,2,4]Triazolo[3,4-b][1,3,4]thiadiazole derivatives
  • [1,3]Thiazolo[3,2-b][1,2,4]triazole derivatives
  • [1,2,4]Triazolo[3,4-b][1,3]thiadiazine derivatives

Uniqueness: Compared to similar compounds, 5H-[1,2,4]Triazolo[3,4-b][1,3]thiazin-5-one, 7-(2-furanyl)-3-methyl- stands out due to the presence of the furanyl and methyl groups, which enhance its chemical reactivity and potential biological activity. The unique fusion of triazole and thiazine rings also contributes to its distinct properties and applications.

Properties

Molecular Formula

C10H7N3O2S

Molecular Weight

233.25 g/mol

IUPAC Name

7-(furan-2-yl)-3-methyl-[1,2,4]triazolo[3,4-b][1,3]thiazin-5-one

InChI

InChI=1S/C10H7N3O2S/c1-6-11-12-10-13(6)9(14)5-8(16-10)7-3-2-4-15-7/h2-5H,1H3

InChI Key

HMPQQCSBUFKXGU-UHFFFAOYSA-N

Canonical SMILES

CC1=NN=C2N1C(=O)C=C(S2)C3=CC=CO3

Origin of Product

United States

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